Phlorofucofuroeckol A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

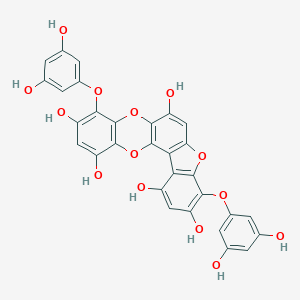

El florofucofuroeckol A es un compuesto de florotanino aislado de varias especies de algas pardas, como Eisenia bicyclis, Ecklonia cava, Ecklonia kurome y Ecklonia stolonifera . Este compuesto es conocido por su estructura única, que incluye elementos de dibenzo-1,4-dioxina y dibenzofurano . El florofucofuroeckol A ha llamado la atención por sus diversas actividades biológicas y potenciales aplicaciones terapéuticas.

Métodos De Preparación

El florofucofuroeckol A se extrae típicamente de las algas pardas utilizando disolventes orgánicos como el acetato de etilo . El proceso de extracción implica varios pasos, incluyendo el secado de las algas, la molienda hasta obtener un polvo fino y la posterior extracción con disolvente. El extracto se purifica entonces utilizando técnicas como la cromatografía en columna para aislar el florofucofuroeckol A .

Análisis De Reacciones Químicas

El florofucofuroeckol A sufre varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del florofucofuroeckol A puede conducir a la formación de quinonas, mientras que la reducción puede producir hidroquinonas .

Aplicaciones Científicas De Investigación

Cytoprotective Effects

PFF-A has been shown to exhibit cytoprotective properties, particularly in liver cells. A study investigated its effects on tacrine-treated HepG2 cells, demonstrating that PFF-A enhances cell viability in a dose-dependent manner and significantly inhibits reactive oxygen species (ROS) production. The effective concentration (EC50) for PFF-A was found to be 5.7 μM, which is lower than that of the well-known hepatoprotective agent silymarin . This suggests that PFF-A could be a promising candidate for protecting liver cells from oxidative stress and toxicity.

Anti-inflammatory Properties

Research indicates that PFF-A possesses strong anti-inflammatory effects. In a study involving TNF-α/IFN-γ-stimulated HaCaT keratinocytes, PFF-A reduced the expression of various inflammatory cytokines and chemokines while inhibiting the NFκB/MAPK signaling pathway. Additionally, it activated the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress . This dual action makes PFF-A a potential therapeutic agent for skin inflammatory conditions.

Antimicrobial Activity

PFF-A has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies reported that PFF-A exhibited the highest minimum inhibitory concentrations (MIC) against MRSA strains, suggesting its potential as an adjunct therapy in treating resistant bacterial infections . The ability of PFF-A to enhance the effectiveness of conventional antibiotics further emphasizes its role in combating antibiotic resistance.

Bone Health Enhancement

Recent studies have highlighted the role of PFF-A in enhancing osteoblastogenesis, which is crucial for bone health. In experiments with murine pre-osteoblasts and human bone marrow-derived mesenchymal stem cells (huBM-MSCs), PFF-A significantly promoted osteoblastic differentiation. It was shown to activate key signaling pathways involved in bone formation, such as BMP and Wnt/β-Catenin pathways . This suggests that PFF-A could be beneficial in treating osteoporosis and other metabolic bone diseases.

Potential in Functional Foods

Given its health benefits, there is growing interest in incorporating PFF-A into functional foods aimed at improving immune responses and reducing inflammation. Studies suggest that products containing PFF-A could be developed to target abnormal immune reactions effectively .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción del florofucofuroeckol A varía dependiendo de su aplicación. Para su actividad antibacteriana, el florofucofuroeckol A suprime la expresión de genes asociados a la resistencia a la meticilina y la producción de PBP2a en el MRSA . En el contexto de la enfermedad de Alzheimer, inhibe el autoensamblaje de los péptidos amiloide-β25-35 y previene la formación de estructuras ricas en lámina β . Para su actividad anticancerígena, el florofucofuroeckol A inhibe la AKR1B10 uniéndose a la enzima y previniendo su actividad .

Comparación Con Compuestos Similares

El florofucofuroeckol A forma parte de un grupo de florotaninos que se encuentran en las algas pardas. Compuestos similares incluyen eckol, dieckol, 2-phloroeckol y fucotriphlorethol A . Estos compuestos comparten similitudes estructurales pero difieren en sus actividades biológicas específicas y mecanismos de acción. Por ejemplo, el dieckol y el florofucofuroeckol A exhiben ambas actividades antiinflamatorias y anticancerígenas, pero se dirigen a diferentes vías moleculares . El florofucofuroeckol A es único en su doble inhibición de la agregación de amiloide-β25-35 y la glicosilación de la insulina, lo que no se observa en otros compuestos similares .

Actividad Biológica

Phlorofucofuroeckol A (PFF-A) is a phlorotannin derived from the brown algae Ecklonia cava, known for its diverse biological activities. This article explores the compound's antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties, supported by various research findings and case studies.

Antioxidant Activity

PFF-A exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS). In a study involving Vero cells stimulated with 2,2-azobis(2-amidinopropane) dihydrochloride (AAPH), PFF-A demonstrated a dose-dependent reduction in ROS levels. The compound inhibited lipid peroxidation and apoptosis by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-xL, respectively. The results indicated that PFF-A treatment led to cell survival rates of 61%, 77%, and 79% at concentrations of 5.0, 20.8, and 41.5 μM, respectively .

Table 1: Antioxidant Effects of PFF-A on Vero Cells

| Concentration (μM) | Cell Survival Rate (%) | ROS Levels (Fluorescence Intensity) |

|---|---|---|

| 0 | - | 15117 |

| 5.0 | 61 | - |

| 20.8 | 77 | 4371 |

| 41.5 | 79 | - |

Neuroprotective Effects

PFF-A has shown promise in neuroprotection, particularly against glutamate-induced neurotoxicity in PC12 cells. Pretreatment with PFF-A significantly improved cell viability and morphology compared to untreated cells under glutamate stress conditions. This suggests its potential role in protecting neuronal cells from excitotoxic damage .

In another study focusing on noise-induced hearing loss in mice, PFF-A treatment resulted in reduced auditory brainstem response (ABR) threshold shifts, indicating protective effects on hair cells .

Table 2: Neuroprotective Effects of PFF-A in Animal Models

| Treatment Group | ABR Threshold Shift (dB) | Hair Cell Survival (%) |

|---|---|---|

| Saline + Noise | High | Low |

| PFF-A (10 mg/kg) + Noise | Moderate | Moderate |

| High PFF-A (100 mg/kg) + Noise | Low | High |

Anti-Inflammatory Properties

Research has indicated that PFF-A can inhibit inflammatory responses by blocking the TGF-β receptor pathway in human tracheal fibroblasts. This action leads to the suppression of fibrotic markers, suggesting its utility as an anti-fibrotic agent .

Antimicrobial Activity

PFF-A exhibits notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In tests measuring minimum inhibitory concentration (MIC), PFF-A demonstrated an MIC of 32 µg/mL against MRSA, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Table 3: Antimicrobial Activity of PFF-A

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 32 µg/mL |

Case Studies and Research Findings

- Antioxidant Mechanism : A study conducted on Vero cells showed that PFF-A not only scavenged ROS but also inhibited the formation of malondialdehyde, a marker of lipid peroxidation .

- Neuroprotection Against Glutamate : Research indicated that pretreatment with PFF-A improved cell viability in PC12 cells subjected to glutamate toxicity, suggesting its protective role in neurodegenerative conditions .

- Hearing Protection : In a mouse model exposed to loud noise, PFF-A significantly reduced hearing loss and improved hair cell survival rates compared to control groups .

Propiedades

Número CAS |

128129-56-6 |

|---|---|

Fórmula molecular |

C30H18O14 |

Peso molecular |

602.5 g/mol |

Nombre IUPAC |

4,9-bis(3,5-dihydroxyphenoxy)-[1]benzofuro[3,2-a]oxanthrene-1,3,6,10,12-pentol |

InChI |

InChI=1S/C30H18O14/c31-10-1-11(32)4-14(3-10)40-24-17(36)7-16(35)22-23-21(42-28(22)24)9-20(39)25-29(23)43-27-19(38)8-18(37)26(30(27)44-25)41-15-5-12(33)2-13(34)6-15/h1-9,31-39H |

Clave InChI |

SLWPBUMYPRVYIJ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |

SMILES canónico |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |

Key on ui other cas no. |

128129-56-6 |

Sinónimos |

1,11-di-(3,5-dihydroxyphenoxy)benzofuro(3,2-a)dibenzo(b,e)(1,4)-dioxin-2,4,8,10,14-pentaol phlorofucofuroeckol A phlorofucofuroeckol-A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.